molecular formula C31H44N8O6 B14230190 Glycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanine CAS No. 824951-99-7

Glycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanine

Cat. No.: B14230190
CAS No.: 824951-99-7
M. Wt: 624.7 g/mol
InChI Key: QWZDMMJQIAUPKJ-IGRGDXOOSA-N
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Description

Glycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanine is a complex peptide compound It is composed of multiple amino acids, including glycine, valine, ornithine, phenylalanine, and a diaminomethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection Steps: Protecting groups on the amino acids are removed using TFA or similar reagents.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of peptide bonds or side chains.

    Reduction: Reduction of disulfide bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions at specific functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction may result in free thiols.

Scientific Research Applications

Glycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline
  • N-[(Hexahydropyridazin-3-yl)acetyl]glycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithine

Uniqueness

Glycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

824951-99-7

Molecular Formula

C31H44N8O6

Molecular Weight

624.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C31H44N8O6/c1-19(2)26(39-25(40)18-32)29(43)36-22(14-9-15-35-31(33)34)27(41)37-23(16-20-10-5-3-6-11-20)28(42)38-24(30(44)45)17-21-12-7-4-8-13-21/h3-8,10-13,19,22-24,26H,9,14-18,32H2,1-2H3,(H,36,43)(H,37,41)(H,38,42)(H,39,40)(H,44,45)(H4,33,34,35)/t22-,23-,24-,26-/m0/s1

InChI Key

QWZDMMJQIAUPKJ-IGRGDXOOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CN

Origin of Product

United States

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